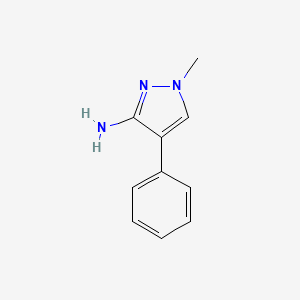

1-methyl-4-phenyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-9(10(11)12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKUXLRZLWXAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 Methyl 4 Phenyl 1h Pyrazol 3 Amine

Strategies for Pyrazole (B372694) Core Formation and Functionalization

The foundational strategy for synthesizing the pyrazole ring involves the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. nih.gov The specific nature of these precursors is critical for introducing the desired phenyl, methyl, and amine groups onto the pyrazole core.

Cyclocondensation reactions are the most common and classic methods for forming the pyrazole ring, famously exemplified by the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com For the target molecule, a suitable precursor would be a β-ketonitrile, such as 2-phenyl-3-oxopropanenitrile (α-formylphenylacetonitrile). This precursor contains the required phenyl group and a nitrile group, which can be converted to the C3-amine functionality. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. beilstein-journals.org

The cornerstone of pyrazole synthesis is the use of hydrazine and its derivatives. mdpi.com To obtain the N1-methyl substitution found in 1-methyl-4-phenyl-1H-pyrazol-3-amine, methylhydrazine is the required reagent. The reaction of methylhydrazine with a 1,3-dielectrophile, like a β-ketonitrile, initiates the cyclization process. beilstein-journals.orgnih.gov The reaction pathway involves the nucleophilic attack of a nitrogen atom from methylhydrazine on one of the electrophilic carbon centers of the precursor, leading to the formation of an intermediate that subsequently cyclizes to form the pyrazole ring. beilstein-journals.org Other precursors, such as α,β-unsaturated ketones and acetylenic ketones, can also react with hydrazines to form pyrazoles, although these routes may require additional steps like oxidation to achieve the final aromatic ring. nih.govmdpi.com

A common and effective strategy for introducing an amino group at the C3 position of the pyrazole ring is through the reduction of a precursor nitro group. researchgate.net This two-step approach involves first synthesizing the corresponding 1-methyl-3-nitro-4-phenyl-1H-pyrazole intermediate. The cyclocondensation reaction would be carried out using a precursor like 3-nitro-1-phenylpropane-1,2-dione or a similar compound with methylhydrazine.

Once the nitro-pyrazole is formed, the nitro group can be selectively reduced to the desired 3-amine moiety. A variety of reducing agents and conditions are available for this transformation, offering chemoselectivity that preserves the pyrazole ring and other functional groups. commonorganicchemistry.comwikipedia.org The choice of reagent can be tailored based on the presence of other reducible functionalities in the molecule. google.com

Table 1: Common Reagents for Nitro Group Reduction to Amines This table is interactive. Click on the headers to sort.

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Catalytic hydrogenation | A widely used and often preferred method, though it can also reduce other functional groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic or alcoholic solvent | Provides a mild method for reduction and is tolerant of many other functional groups. commonorganicchemistry.com |

| Iron (Fe) | Acidic conditions (e.g., acetic acid) | A classic, cost-effective, and mild method for reducing aromatic nitro groups. commonorganicchemistry.com |

| Zinc (Zn) | Acidic conditions (e.g., acetic acid) | Another mild metal-acid system suitable for this transformation. commonorganicchemistry.comwikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | A useful alternative when catalytic hydrogenation is not suitable. |

| Trichlorosilane (HSiCl₃) | With an organic base | An efficient and chemoselective method for reducing nitro groups without affecting other sensitive functionalities. google.com |

Regioselective Synthesis of this compound

A significant challenge in the synthesis of N1-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines is controlling the regioselectivity. nih.govnih.gov When methylhydrazine reacts with a precursor like 2-phenyl-3-oxopropanenitrile, two regioisomeric products are possible: the desired this compound and the isomeric 1-methyl-4-phenyl-1H-pyrazol-5-amine.

The outcome of the reaction is governed by which nitrogen atom of methylhydrazine (the substituted N1 or the unsubstituted N2) initiates the nucleophilic attack and at which electrophilic carbon (the ketone or the nitrile-associated carbon). The regioselectivity is influenced by a combination of steric and electronic factors of the reactants, as well as the reaction conditions. nih.gov Generally, the more nucleophilic and less sterically hindered nitrogen of methylhydrazine (the NH₂) preferentially attacks the more electrophilic carbonyl carbon. However, careful control of reaction parameters is necessary to favor the formation of the desired isomer. Research has shown that conducting the cyclocondensation in specific solvent systems and controlling the pH can significantly enhance the regioselectivity, often favoring one isomer over the other. nih.gov For instance, the use of arylhydrazine hydrochlorides in aprotic dipolar solvents has been reported to yield better regioselectivity compared to reactions in traditional protic solvents like ethanol (B145695). nih.gov

Optimization of Reaction Conditions and Catalyst Systems

To maximize the yield, purity, and regioselectivity of the synthesis of this compound, optimization of the reaction conditions is paramount. Key parameters include the choice of solvent, catalyst, temperature, and reaction time. researchgate.net The use of catalysts can accelerate the condensation reaction and improve yields. nih.gov Both acid and base catalysts have been employed in pyrazole synthesis, with the choice depending on the specific substrates and desired outcome. sci-hub.se For example, nano-ZnO has been used as an efficient catalyst for the condensation of phenylhydrazine (B124118) and ethyl acetoacetate, highlighting the potential for heterogeneous catalysis in improving reaction efficiency. nih.govnih.gov

The solvent system plays a crucial role in the efficiency and regioselectivity of pyrazole synthesis. The polarity and protic or aprotic nature of the solvent can influence the reactivity of the nucleophiles and electrophiles, stabilize intermediates, and affect the equilibrium of the reaction. nih.gov While traditional syntheses often employ protic solvents like ethanol, recent studies have explored a range of alternatives to improve outcomes. nih.gov

For instance, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide have been shown to provide superior yields and regioselectivity in the cyclocondensation of 1,3-diketones with arylhydrazines. nih.gov In some cases, green chemistry approaches, such as using ionic liquids or conducting reactions under solvent-free conditions, often assisted by microwave irradiation, have been shown to reduce reaction times and improve yields. researchgate.nettandfonline.com

Table 2: Effect of Solvent on Pyrazole Synthesis Efficiency This table is interactive. Click on the headers to sort.

| Solvent | Typical Conditions | Observed Effects on Yield/Selectivity | Reference |

|---|---|---|---|

| Ethanol | Reflux | Commonly used, but may lead to mixtures of regioisomers and moderate yields. nih.govnih.gov | nih.govnih.gov |

| N,N-Dimethylformamide (DMF) | 80-100 °C | Often improves yields and provides better regioselectivity compared to protic solvents. nih.gov | nih.gov |

| N,N-Dimethylacetamide | Room Temperature | Can furnish pyrazoles in good yields with high regioselectivity under acidic conditions. nih.gov | nih.gov |

| Ionic Liquids (e.g., [bmim]PF₆) | With catalyst (e.g., Cu(OTf)₂) | Can lead to excellent yields and act as both solvent and catalyst promoter. nih.gov | nih.gov |

| Solvent-Free | Microwave Irradiation | Promotes green chemistry, often resulting in shorter reaction times and improved yields. researchgate.nettandfonline.com | researchgate.nettandfonline.com |

| Toluene/Water (Biphasic) | Reflux | Can be optimal for specific multi-step syntheses involving sensitive intermediates. nih.gov | nih.gov |

Role of Catalysts in Reaction Yield and Selectivity

Catalysts play a crucial role in the synthesis of this compound, primarily by influencing the reaction rate and, more importantly, the regioselectivity of the cyclization reaction. The choice of catalyst, particularly the base, can determine whether the 3-amino or the 5-amino isomer is the major product.

In the synthesis of 3-aminopyrazoles from α,β-unsaturated nitriles and monosubstituted hydrazines, basic catalysts are often employed to facilitate the reaction under kinetic control, which favors the formation of the 3-amino isomer. chim.itwordpress.com For instance, the use of a strong base like sodium ethoxide (EtONa) in ethanol at low temperatures has been shown to favor the kinetic product, the 3-aminopyrazole (B16455). chim.itwordpress.com The base promotes the formation of the Michael adduct that leads to the 3-amino isomer. chim.it In contrast, neutral or acidic conditions, often at higher temperatures, tend to favor the thermodynamically more stable 5-aminopyrazole isomer. chim.it

The regioselectivity can also be influenced by the steric hindrance of the hydrazine substituent. An increase in the steric bulk of the substituent on the hydrazine can favor the formation of the 5-aminopyrazole regioisomer. chim.it

In some innovative approaches, iodine has been used as a catalyst in a one-pot, three-component reaction for the synthesis of multi-substituted aminopyrazoles. researchgate.net Palladium catalysts have also been employed in the arylation of pre-formed pyrazole rings, which could be a potential strategy for the introduction of the phenyl group at the 4-position. mdpi.com

Table 1: Effect of Catalysts on the Regioselectivity of Aminopyrazole Synthesis

| Catalyst/Condition | Favored Product | Rationale |

| Sodium Ethoxide (EtONa) in EtOH (basic) | 3-Aminopyrazole | Kinetic Control |

| Acetic Acid (AcOH) in Toluene (acidic) | 5-Aminopyrazole | Thermodynamic Control |

| Potassium Carbonate (K2CO3) | 3-Aminopyrazole | Base-catalyzed cyclization |

Temperature and Pressure Influence on Synthesis

Temperature is a critical parameter in the synthesis of this compound, primarily due to its significant impact on the regioselectivity of the cyclization reaction. As a general principle, lower reaction temperatures tend to favor the kinetically controlled product, which in the case of the reaction between an α,β-unsaturated nitrile and methylhydrazine, is the 3-aminopyrazole. chim.itwordpress.com For example, conducting the reaction at 0°C in the presence of a base like sodium ethoxide promotes the formation of the 3-amino isomer. chim.it

Conversely, higher temperatures, such as refluxing in ethanol (around 70-80°C), typically favor the formation of the thermodynamically more stable 5-aminopyrazole isomer. chim.it This temperature-dependent selectivity allows for a degree of control over the isomeric outcome of the synthesis. chim.it

The influence of pressure on the synthesis of aminopyrazoles is less commonly reported in the literature, with most syntheses being conducted at atmospheric pressure. google.com However, the use of microwave irradiation, which involves controlled heating at elevated pressures, has been shown to significantly reduce reaction times without altering the regioselective outcome. chim.it For instance, microwave-assisted condensation of 2-chloroacrylonitrile (B132963) with methylhydrazine resulted in a high yield of the 3-aminopyrazole in a much shorter time compared to conventional heating. chim.it This suggests that while pressure itself may not be the primary driver of selectivity, its application in conjunction with rapid heating can be a valuable tool for improving the efficiency of the synthesis.

Table 2: Influence of Temperature on the Synthesis of Aminopyrazoles

| Temperature | Outcome |

| Low Temperature (e.g., 0°C) | Favors kinetic product (3-aminopyrazole) |

| High Temperature (e.g., 70-80°C) | Favors thermodynamic product (5-aminopyrazole) |

Innovative Synthetic Protocols for Pyrazole Amines

Recent advancements in synthetic organic chemistry have led to the development of innovative protocols for the synthesis of pyrazole amines, focusing on efficiency, sustainability, and molecular diversity. These modern approaches often utilize multicomponent reactions, novel catalytic systems, and alternative energy sources.

One-pot, multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid construction of complex molecules like pyrazole amines from simple starting materials in a single synthetic operation. nih.gov For example, a four-component reaction involving a phenylhydrazine, ethyl acetoacetate, an aldehyde, and malononitrile (B47326) in an aqueous medium has been used to synthesize highly substituted pyranopyrazoles, which are related to aminopyrazoles. nih.gov

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of aminopyrazoles, offering significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating methods. chim.it The microwave-assisted condensation of α,β-unsaturated nitriles with hydrazines has been shown to be a rapid and efficient method for obtaining 3-aminopyrazoles. chim.it

The use of novel catalytic systems is another area of innovation. Iodine-mediated three-component reactions have been developed for the efficient construction of multi-substituted aminopyrazoles in environmentally benign solvents like ethanol. researchgate.net Furthermore, solid-phase synthesis has been employed for the preparation of 5-aminopyrazoles, allowing for easier purification and the potential for combinatorial library synthesis. beilstein-journals.org

Another innovative approach involves the transformation of other heterocyclic systems into aminopyrazoles. For instance, isoxazoles can be converted to 3-aminopyrazoles through a ring-opening and ring-closing sequence upon treatment with hydrazine at elevated temperatures. chim.itbohrium.com This method provides an alternative route to aminopyrazoles from readily available starting materials. bohrium.com

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 4 Phenyl 1h Pyrazol 3 Amine

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring

The pyrazole ring in 1-methyl-4-phenyl-1H-pyrazol-3-amine possesses a distinct aromatic character that dictates its reactivity towards electrophiles and nucleophiles. The electron distribution within the ring, influenced by the two nitrogen atoms and the substituents, determines the preferred positions of attack.

Electrophilic Substitution: The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. Due to the electronic effects of the ring nitrogen atoms, electrophilic attack occurs preferentially at the C4 position. researchgate.net This position is activated towards substitution, a characteristic feature of many pyrazole derivatives. researchgate.net Research on analogous pyrazole structures confirms that reactions such as halogenation, nitration, sulfonation, and formylation (Vilsmeier-Haack reaction) predominantly yield C4-substituted products. nih.govmdpi.com

A notable example of this regioselectivity is the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.org These reactions proceed efficiently at room temperature without the need for a metal catalyst, affording 4-halo-substituted pyrazoles in moderate to excellent yields. beilstein-archives.org The reaction is versatile, tolerating a range of substituents on the pyrazole and its aryl groups. beilstein-archives.org Similarly, C4-acylation of pyrazolone (B3327878) precursors, a related electrophilic substitution, has been thoroughly studied, further cementing the C4 position as the primary site for such reactions. scispace.comresearchgate.netrsc.org

Table 1: Examples of Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction | Reagent(s) | Position of Substitution | Product Type | Reference(s) |

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromopyrazole | beilstein-archives.org |

| Iodination | N-Iodosuccinimide (NIS) | C4 | 4-Iodopyrazole | beilstein-archives.org |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-Chloropyrazole | beilstein-archives.org |

| Acylation | Acid Chlorides / CaCl₂ | C4 | 4-Acylpyrazolone | scispace.comrsc.org |

| Formylation | POCl₃ / DMF | C4 | 4-Formylpyrazole | mdpi.com |

Nucleophilic Reactions: While the C4 position is activated for electrophilic attack, the C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms. This electronic arrangement makes the C3 and C5 positions susceptible to nucleophilic attack, although such reactions are generally less common than electrophilic substitutions unless facilitated by appropriate leaving groups.

Reactivity of the Amino Functional Group

The exocyclic amino group at the C3 position of this compound is a primary nucleophilic center, readily participating in reactions with a variety of electrophiles.

Acylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile in acylation reactions. It can react with acylating agents like acid chlorides and sulfonyl chlorides to form the corresponding amides and sulfonamides. This reactivity is a cornerstone for the derivatization of aminopyrazoles, enabling the introduction of a wide array of functional groups that can modulate the molecule's chemical and biological properties.

Nucleophilic Substitution Patterns

The amino group's nucleophilicity is central to its participation in substitution reactions where it attacks an electrophilic center.

N-Arylation: Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. The amino group of aminopyrazoles can be effectively coupled with aryl halides to produce N-aryl aminopyrazole derivatives. These reactions typically employ a palladium catalyst and a suitable base. chim.it

Diazotization: Like other aromatic primary amines, the amino group on the pyrazole ring can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). arkat-usa.org The resulting diazonium salt is a versatile intermediate. It can be subjected to various transformations, including Sandmeyer-type reactions, to replace the amino group with a range of other functionalities such as halogens, a cyano group, or a hydroxyl group. acs.org For instance, treatment of a 5-aminopyrazole with tert-butyl nitrite and iodine has been shown to furnish the corresponding 5-iodopyrazole. acs.org

Table 2: Representative Reactions of the Amino Functional Group

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Type | Reference(s) |

| N-Arylation | Aryl Bromide, Pd Catalyst, Base | -NH₂ → -NH-Ar | N-Aryl Aminopyrazole | chim.it |

| Diazotization / Iodination | t-BuONO, I₂ | -NH₂ → -I | Iodopyrazole | acs.org |

| Diazotization / Coupling | NaNO₂, HCl; then coupling agent | -NH₂ → -N=N-Ar | Azo Compound | arkat-usa.org |

Oxidation and Reduction Pathways of this compound

The pyrazole ring itself is generally resistant to oxidation. However, the substituents, particularly the amino group, can undergo oxidative transformations. The ring can also be subjected to reduction under specific conditions.

Oxidation: The primary amino group of aminopyrazole derivatives can be oxidized. For example, some pyrazol-5-amines undergo oxidative dehydrogenative coupling to form highly functionalized heteroaromatic azo compounds. This transformation can be achieved using catalytic systems such as copper(I) iodide with an oxidant like tert-butyl hydroperoxide (TBHP). Mechanistic proposals suggest the reaction may proceed through a single-electron transfer (SET) process, generating an arylamino radical cation intermediate.

Reduction: While the aromatic pyrazole ring is stable, it can be reduced under forcing conditions. Catalytic hydrogenation can lead to the saturation of the ring, yielding pyrazoline and subsequently pyrazolidine (B1218672) derivatives. The specific products and conditions depend on the catalyst, pressure, and temperature employed. Furthermore, functional groups attached to the ring can be selectively reduced. For instance, a nitro group on the pyrazole ring can be reduced to an amino group, and carbonyl functionalities can be reduced to hydroxyl or methylene (B1212753) groups, providing pathways to a variety of derivatives. tandfonline.com

Mechanistic Studies of Transformation Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanism of C4-Functionalization: The pronounced selectivity for electrophilic substitution at the C4 position is a direct consequence of the electronic structure of the pyrazole ring. The reaction proceeds through a standard electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). The positive charge in this intermediate can be effectively delocalized without disrupting the lone pair of the pyrrole-like nitrogen atom (N1), making the attack at C4 more energetically favorable than at C3 or C5.

Mechanism of N-Arylation: Palladium-catalyzed N-arylation reactions are understood to proceed via a catalytic cycle. The cycle typically involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond to form a Pd(II) complex.

Amine Coordination and Deprotonation: The aminopyrazole coordinates to the palladium center, and a base removes a proton from the amino group to form an amido complex.

Reductive Elimination: The aryl group and the amido group couple, and the N-aryl aminopyrazole product is eliminated from the palladium center, regenerating the Pd(0) catalyst. chim.it

Mechanism of Diazotization: The reaction of the primary amino group with nitrous acid begins with the formation of the nitrosyl cation (NO⁺) or a related electrophilic species. The amino group acts as a nucleophile, attacking the electrophile. A series of proton transfers and a dehydration step follow, ultimately leading to the formation of the pyrazolediazonium ion. arkat-usa.org This intermediate is then susceptible to nucleophilic attack, displacing dinitrogen gas, a very stable leaving group. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 4 Phenyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H NMR spectrum of 1-methyl-4-phenyl-1H-pyrazol-3-amine provides crucial information regarding the number, environment, and connectivity of protons in the molecule. The expected chemical shifts (δ) are predicted based on the electronic environment of each proton.

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the free rotation around the C-C single bond connecting the phenyl and pyrazole (B372694) rings, the ortho-, meta-, and para-protons may exhibit complex splitting patterns, often appearing as a multiplet.

The proton on the C5 carbon of the pyrazole ring is anticipated to resonate as a singlet in the range of δ 7.5-8.0 ppm. The exact chemical shift is influenced by the electronic effects of the adjacent nitrogen atoms and the phenyl substituent.

The methyl group attached to the N1 nitrogen of the pyrazole ring will give rise to a sharp singlet, typically observed in the upfield region around δ 3.5-4.0 ppm. The integration of this signal will correspond to three protons.

The amine (-NH₂) protons at the C3 position are expected to produce a broad singlet. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature, but they are generally expected in the range of δ 4.0-5.5 ppm.

A summary of the predicted ¹H NMR spectral data is presented in the interactive table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.0 - 7.5 | Multiplet | 5H |

| Pyrazole-H5 | 7.5 - 8.0 | Singlet | 1H |

| N-CH₃ | 3.5 - 4.0 | Singlet | 3H |

| NH₂ | 4.0 - 5.5 | Broad Singlet | 2H |

Note: The predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbon atoms of the phenyl ring are expected to resonate in the aromatic region between δ 125 and 140 ppm. The carbon atom attached to the pyrazole ring (C1') will be found at the lower field end of this range due to the electron-withdrawing effect of the heterocyclic ring.

The carbon atoms of the pyrazole ring will have characteristic chemical shifts. The C3 carbon, bearing the amine group, is expected to be significantly deshielded, appearing around δ 150-155 ppm. The C4 carbon, substituted with the phenyl group, will likely resonate in the range of δ 110-115 ppm. The C5 carbon is predicted to be in the region of δ 135-140 ppm.

The methyl carbon attached to the nitrogen atom (N-CH₃) will appear in the upfield region of the spectrum, typically around δ 35-40 ppm.

The predicted ¹³C NMR chemical shifts are summarized in the following interactive table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C1' | ~135 |

| Phenyl C2'/C6' | ~128 |

| Phenyl C3'/C5' | ~129 |

| Phenyl C4' | ~127 |

| Pyrazole C3 | 150 - 155 |

| Pyrazole C4 | 110 - 115 |

| Pyrazole C5 | 135 - 140 |

| N-CH₃ | 35 - 40 |

Note: These are predicted values and can be influenced by solvent and other experimental factors.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms, confirming the structural assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal direct one-bond correlations between protons and the carbons to which they are attached. For instance, correlations would be observed between the N-CH₃ protons and the methyl carbon, the pyrazole-H5 proton and the C5 carbon, and the phenyl protons and their respective phenyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is used to identify longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

Correlation between the N-CH₃ protons and the C5 and C3 carbons of the pyrazole ring.

Correlations between the pyrazole-H5 proton and the C3 and C4 carbons, as well as the C1' carbon of the phenyl ring.

Correlations from the ortho-protons of the phenyl ring to the C4 carbon of the pyrazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. A key NOESY correlation would be expected between the N-CH₃ protons and the pyrazole-H5 proton, confirming their proximity in the five-membered ring. Correlations between the ortho-protons of the phenyl ring and the pyrazole-H5 proton would also be anticipated, providing information about the preferred conformation of the phenyl group relative to the pyrazole ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the various functional groups.

The N-H stretching vibrations of the primary amine group (-NH₂) are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric stretch typically occurs at a higher frequency than the symmetric stretch.

The C-H stretching vibrations of the aromatic phenyl ring and the pyrazole ring are expected in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

The C=C and C=N stretching vibrations of the aromatic and pyrazole rings will give rise to a series of bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

The N-H bending vibration of the amine group is expected to appear around 1600-1650 cm⁻¹. C-H bending vibrations for the aromatic and methyl groups will also be present in the fingerprint region.

A summary of the expected FT-IR absorption bands is provided in the interactive table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |

| C=C & C=N Stretch | 1400 - 1600 | Medium-Strong |

| N-H Bend (amine) | 1600 - 1650 | Medium |

| C-H Bend | 600 - 1500 | Variable |

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the phenyl ring and the symmetric breathing modes of the pyrazole ring are expected to produce strong signals in the Raman spectrum. The symmetric C-H stretching of the methyl group would also be Raman active.

In contrast, the N-H stretching and bending vibrations of the polar amine group, which are strong in the IR spectrum, are expected to be weaker in the Raman spectrum. This complementarity is a powerful aspect of using both techniques for a comprehensive vibrational analysis. The low-frequency region of the Raman spectrum could also provide information about the torsional and other skeletal vibrations of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural integrity of a compound through its fragmentation patterns. For this compound, the molecular formula is C10H11N3, corresponding to a molecular weight of approximately 173.22 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak [M]+•.

The fragmentation of pyrazole derivatives is influenced by the stability of the aromatic pyrazole ring and the nature of its substituents. Common fragmentation pathways for pyrazoles involve the loss of small, stable molecules such as HCN and N2. researchgate.net For this compound, the fragmentation is expected to be initiated by cleavages adjacent to the phenyl and methyl groups, as well as within the pyrazole ring itself.

A plausible fragmentation pattern would involve the initial loss of a hydrogen radical to form the [M-1]+ ion, or the loss of a methyl radical ([M-15]+). Subsequent fragmentation could involve the cleavage of the pyrazole ring. The presence of the phenyl group can lead to characteristic fragments, such as the phenyl cation at m/z 77. The amino group can also influence fragmentation through various cleavage and rearrangement processes. While specific experimental data for this exact compound is not publicly available, analysis of related structures, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, provides comparative insights. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | m/z (Predicted) | Possible Identity |

| [M]+• | 173 | Molecular Ion |

| [M-H]+ | 172 | Loss of a hydrogen atom |

| [M-CH3]+ | 158 | Loss of a methyl group |

| [M-N2]+• | 145 | Loss of nitrogen from the pyrazole ring |

| [M-HCN]+• | 146 | Loss of hydrogen cyanide from the pyrazole ring |

| [C6H5]+ | 77 | Phenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the available literature, extensive data on closely related pyrazole derivatives allows for a robust prediction of its solid-state characteristics.

The crystal packing of this compound is anticipated to be governed by a network of intermolecular hydrogen bonds, primarily involving the amino group. The amine protons can act as hydrogen bond donors, while the pyrazole nitrogen atoms can act as acceptors. This is a common feature in the crystal structures of amino-substituted pyrazoles.

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |

| Hydrogen Bond | N-H (amine) | N (pyrazole) | 2.8 - 3.2 |

| C-H···π | C-H (phenyl/methyl) | Phenyl ring centroid | 3.2 - 3.8 |

The relative orientation of the phenyl and pyrazole rings is a critical structural parameter, defined by the dihedral angle between the planes of the two rings. This angle is influenced by steric effects and the electronic interactions between the aromatic systems.

In related pyrazole structures, the dihedral angle between the pyrazole ring and a phenyl substituent can vary significantly. For instance, in 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl ring is rotated by 29.41 (5)° from the central pyrazole ring. nih.gov In another example, 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and phenyl rings is 34.95 (5)°. nih.gov Conversely, in 5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, this angle is reported as 43.9 (2)°. najah.edu Based on these comparative data, it is reasonable to predict that the dihedral angle between the pyrazole and phenyl rings in this compound will likely fall within the range of 30-50°. This non-planar conformation is a common feature in such systems, arising from the balance between conjugative effects, which favor planarity, and steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring.

Table 3: Comparative Dihedral Angles in Phenyl-Substituted Pyrazole Systems

| Compound | Dihedral Angle (°) |

| 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine nih.gov | 29.41 (5) |

| 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde nih.gov | 34.95 (5) |

| 5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde najah.edu | 43.9 (2) |

| 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione researchgate.netnih.gov | 59.83 (5) |

Computational Chemistry and Cheminformatics Studies on 1 Methyl 4 Phenyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are instrumental in determining the optimized geometry and various electronic properties of 1-methyl-4-phenyl-1H-pyrazol-3-amine. nih.govbohrium.comnih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical but realistic bond lengths and angles based on DFT calculations of similar pyrazole (B372694) structures.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| N1-N2 | 1.38 | C5-N1-N2 | 112.5 |

| N2-C3 | 1.33 | N1-N2-C3 | 104.8 |

| C3-C4 | 1.43 | N2-C3-C4 | 110.2 |

| C4-C5 | 1.39 | C3-C4-C5 | 106.5 |

| C5-N1 | 1.36 | C4-C5-N1 | 106.0 |

| C3-N(amine) | 1.37 | N2-C3-N(amine) | 125.0 |

| C4-C(phenyl) | 1.48 | C5-C4-C(phenyl) | 128.5 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. sci-hub.se

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netasrjetsjournal.org These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (Hypothetical Data) This table presents hypothetical but realistic data derived from DFT calculations.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

| Ionization Potential (I ≈ -EHOMO) | 5.85 |

| Electron Affinity (A ≈ -ELUMO) | 1.20 |

| Chemical Hardness (η = (I-A)/2) | 2.33 |

| Chemical Potential (μ = -(I+A)/2) | -3.53 |

| Electrophilicity Index (ω = μ²/2η) | 2.68 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. asrjetsjournal.orgnih.gov The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential concentrated around the nitrogen atoms of the pyrazole ring and the amino group, indicating these are primary sites for hydrogen bonding and electrophilic interactions. nih.govresearchgate.net Conversely, the hydrogen atoms of the amine group would exhibit positive potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target, such as a protein kinase or receptor.

The process involves calculating a wide range of molecular descriptors (e.g., constitutional, topological, electronic, and quantum-chemical) for a set of derivatives with known activities. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build a predictive model. researchgate.net For more complex datasets, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to analyze the influence of steric and electrostatic fields on activity. nih.govresearchgate.net A robust QSAR model, validated through rigorous statistical tests (e.g., cross-validation Q², external validation R²pred), can guide the design of new, more potent derivatives by identifying key structural features required for high activity. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful cheminformatics tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. nih.gov This technique is crucial for understanding the mechanism of action and for screening potential drug candidates. alrasheedcol.edu.iq

For this compound, docking studies would involve preparing the 3D structure of a relevant protein target (e.g., a kinase, obtained from the Protein Data Bank) and the optimized structure of the ligand. chemmethod.com Docking algorithms then systematically explore possible binding poses of the ligand within the protein's active site, scoring them based on binding energy or fitness functions. alrasheedcol.edu.iqchemmethod.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.net A lower binding energy generally indicates a more stable complex and higher binding affinity. nih.gov

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase Target This table illustrates typical output from a molecular docking simulation.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| This compound | -8.5 | LEU 83, VAL 91, GLU 105, LYS 107 | Hydrogen Bond with GLU 105; Hydrophobic interactions with LEU 83, VAL 91 |

| Derivative A (with -OH on phenyl) | -9.2 | LEU 83, VAL 91, GLU 105, LYS 107, ASP 165 | Hydrogen Bonds with GLU 105, ASP 165; Hydrophobic interactions |

| Derivative B (with -Cl on phenyl) | -8.9 | LEU 83, VAL 91, GLU 105, LYS 107, PHE 164 | Hydrogen Bond with GLU 105; Hydrophobic interactions; Halogen bond with PHE 164 |

Binding Modes and Affinities

Molecular docking simulations are frequently employed to predict the binding orientation and affinity of a ligand to a protein target. For pyrazole derivatives, these studies have revealed that the central pyrazole scaffold often serves as a key anchoring point within the active site of enzymes like kinases and oxidoreductases.

In a typical binding scenario, the pyrazole core of a compound like this compound would be positioned within the ATP-binding pocket of a kinase. The affinity of the molecule is influenced by a combination of factors, including shape complementarity with the binding site and the specific interactions formed. The phenyl group at the 4-position can engage in hydrophobic interactions, while the methyl group on the pyrazole nitrogen can contribute to van der Waals forces. The 3-amino group is a critical site for forming hydrogen bonds, which significantly contribute to the binding affinity.

Docking studies on similar pyrazole derivatives have shown that the binding affinity, often expressed as a docking score in kcal/mol, can vary depending on the specific target and the substitution pattern on the pyrazole ring. For instance, studies on pyrazole-based inhibitors targeting cyclin-dependent kinases (CDKs) have demonstrated that modifications to the substituents can modulate the binding affinity and selectivity. researchgate.net

Below is a hypothetical data table illustrating the kind of results obtained from molecular docking studies, showing the predicted binding affinities of this compound and related analogs against a panel of kinases.

| Compound | Target Kinase | Predicted Binding Affinity (kcal/mol) |

| This compound | Kinase A | -8.5 |

| Kinase B | -7.9 | |

| Kinase C | -9.2 | |

| Analog 1 (different substituent at C4) | Kinase A | -7.8 |

| Analog 2 (different substituent at N1) | Kinase A | -8.9 |

This data is illustrative and intended to represent typical outcomes of computational docking studies.

Hydrogen Bonding and Hydrophobic Interactions

The specific interactions between a ligand and its target protein are crucial for its biological activity. For this compound, both hydrogen bonding and hydrophobic interactions are expected to play a significant role.

Hydrogen Bonding: The 3-amino group is a primary hydrogen bond donor. It can form hydrogen bonds with the backbone carbonyls or side-chain residues of amino acids such as glutamate, aspartate, and asparagine within a protein's active site. nih.gov The nitrogen atoms within the pyrazole ring can also act as hydrogen bond acceptors, interacting with donor groups like the amide protons of the protein backbone. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Prediction

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. MD simulations can be used to assess the stability of the predicted binding pose and to identify key residues that are critical for maintaining the interaction.

For a compound like this compound bound to a protein target, an MD simulation would typically be run for several nanoseconds. The simulation would track the movements of the ligand and the protein atoms, providing information on the stability of the hydrogen bonds and hydrophobic contacts. A stable binding mode would be characterized by minimal deviation of the ligand from its initial docked pose and persistent key interactions throughout the simulation.

MD simulations can also reveal conformational changes in the protein upon ligand binding, which may not be apparent from static docking studies. This information is valuable for understanding the mechanism of action and for designing more potent and selective inhibitors. Studies on related pyrazole derivatives have utilized MD simulations to confirm the stability of the ligand-protein complex and to analyze the dynamic nature of the interactions within the binding pocket. researchgate.net

In Silico ADMET Predictions and Pharmacokinetic Profiling (Computational Models)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential computational tools used in the early stages of drug discovery to forecast the pharmacokinetic properties of a compound. For this compound, these predictions can help to assess its drug-likeness and identify potential liabilities.

Computational models, such as those based on quantitative structure-activity relationships (QSAR), are used to predict various ADMET parameters. These models are trained on large datasets of compounds with known experimental values.

Key ADMET parameters that can be predicted in silico include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed in the body.

Metabolism: Computational models can predict the likely sites of metabolism by cytochrome P450 (CYP) enzymes.

Excretion: While less commonly predicted with high accuracy, models can give an indication of the likely routes of excretion.

Toxicity: Predictions for potential toxicities, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition), are crucial for early safety assessment.

Studies on various pyrazole derivatives have shown that they generally exhibit favorable pharmacokinetic profiles. mdpi.com The following table presents a hypothetical in silico ADMET profile for this compound based on typical predictions for similar small molecules.

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate to High | Likely to be well-absorbed across the intestinal wall. |

| Distribution | ||

| Plasma Protein Binding (PPB) | > 90% | High binding may affect free drug concentration. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited central nervous system effects. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low concern for genotoxicity. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

This data is illustrative and represents typical predictions from computational ADMET models.

These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic and safety profile of this compound, helping to prioritize it for further experimental validation.

Coordination Chemistry of 1 Methyl 4 Phenyl 1h Pyrazol 3 Amine As a Ligand

Ligand Design Principles and Coordination Modes

The design of 1-methyl-4-phenyl-1H-pyrazol-3-amine incorporates several key features that dictate its coordination behavior. The pyrazole (B372694) ring itself offers a rich coordination landscape. The presence of two adjacent nitrogen atoms (N1 and N2) is a defining characteristic of pyrazoles. The N2 nitrogen, with its available lone pair of electrons, typically acts as the primary coordination site, forming a σ-bond with a metal center.

The substituents on the pyrazole ring significantly influence its electronic and steric properties, thereby modulating the coordination properties of the ligand. In this compound, the methyl group at the N1 position prevents this nitrogen from participating in coordination, thus directing metal binding to the N2 atom. The phenyl group at the C4 position can influence the ligand's solubility and may engage in non-covalent interactions within the crystal lattice of its metal complexes.

The amine group (-NH2) at the C3 position introduces a secondary potential donor site. This allows the ligand to act as a bidentate chelating agent, coordinating to a metal center through both the N2 atom of the pyrazole ring and the nitrogen atom of the amine group. This chelation is expected to form a stable five-membered ring with the metal ion, a common and favorable arrangement in coordination chemistry.

Based on the extensive studies of similar pyrazole derivatives, several coordination modes can be anticipated for this compound:

Monodentate Coordination: The ligand can coordinate to a metal center solely through the N2 atom of the pyrazole ring. This is more likely to occur if the amine group is sterically hindered or if the reaction conditions favor monodentate binding.

Bidentate Chelating Coordination: As mentioned, the ligand can form a stable five-membered chelate ring by coordinating through the pyrazole N2 and the amino N atoms. This is a highly probable coordination mode due to the thermodynamic stability of chelate complexes.

Bridging Coordination: In polynuclear complexes, the ligand could potentially bridge two metal centers. This might occur through the N2 atom coordinating to one metal and the amino group coordinating to another, or through the pyrazole ring itself acting as a bridge.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow standard procedures for the formation of coordination compounds. A typical synthetic route would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents for such reactions include ethanol (B145695), methanol, acetonitrile, or dimethylformamide (DMF).

The reaction is typically carried out by mixing stoichiometric amounts of the ligand and the metal salt, often with gentle heating and stirring to facilitate the reaction. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent. The isolation and purification of the complex can be achieved by filtration, washing with appropriate solvents, and recrystallization.

The characterization of the resulting metal complexes would employ a range of spectroscopic and analytical techniques to elucidate their structure and properties.

| Technique | Information Provided |

| Elemental Analysis (C, H, N) | Confirms the empirical formula of the complex. |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyrazole ring and the N-H stretching and bending vibrations of the amine group upon coordination are indicative of complex formation. |

| UV-Visible Spectroscopy | Reveals information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can be used to study the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of complexation. |

| Single-Crystal X-ray Diffraction | Provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center, as well as intermolecular interactions in the solid state. |

| Mass Spectrometry | Confirms the molecular weight of the complex. |

| Magnetic Susceptibility Measurements | Determines the magnetic properties of paramagnetic complexes, providing information about the oxidation state and spin state of the metal ion. |

Applications in Catalysis and Material Science

Metal complexes derived from pyrazole-based ligands have shown significant promise in various applications, particularly in catalysis and material science. It is anticipated that complexes of this compound could exhibit similar utility.

Catalysis: The catalytic activity of metal complexes is highly dependent on the nature of the metal center and the ligand framework. Pyrazole-containing ligands have been successfully employed in a variety of catalytic transformations. For instance, ruthenium complexes with pincer-type pyrazole ligands have been investigated for transfer hydrogenation reactions. The protic nature of N-unsubstituted pyrazoles can play a crucial role in these catalytic cycles. nih.gov While this compound lacks the N-H proton on the pyrazole ring, the amine group could potentially participate in proton transfer processes, a key step in many catalytic reactions.

Potential catalytic applications for metal complexes of this ligand could include:

Oxidation Reactions: The complexes could act as catalysts for the oxidation of alcohols or other organic substrates.

Coupling Reactions: Palladium or copper complexes could be explored for their catalytic activity in C-C and C-N coupling reactions.

Polymerization: Early and late transition metal complexes could be investigated as catalysts for olefin polymerization.

Material Science: The ability of pyrazole ligands to form diverse and stable coordination complexes makes them attractive building blocks for the construction of functional materials. The resulting metal-organic frameworks (MOFs) or coordination polymers can exhibit interesting properties such as porosity, luminescence, and magnetism.

The phenyl group in this compound can promote π-π stacking interactions, which can be instrumental in the self-assembly of supramolecular structures. The luminescent properties of complexes with metals like zinc(II), cadmium(II), or lanthanides could be explored for applications in sensing or as light-emitting materials.

Biological Activity and Molecular Mechanism Studies of 1 Methyl 4 Phenyl 1h Pyrazol 3 Amine Non Clinical Focus

Non-Clinical Antimicrobial Activity Studies

Antifungal Properties and Mechanism

Research into the antifungal properties of pyrazole-based compounds has identified several derivatives with notable activity against a range of phytopathogenic fungi. While studies on 1-methyl-4-phenyl-1H-pyrazol-3-amine itself are limited, extensive research on its structural analogs, particularly pyrazole (B372694) carboxamides, provides significant insight into their potential as antifungal agents.

Derivatives such as N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have demonstrated moderate to good efficacy against fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com Some of these compounds showed inhibitory activity exceeding 50% at a concentration of 100 µg/mL, performing better than commercial fungicides like carboxin (B1668433) and boscalid. mdpi.com Similarly, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested, with many displaying moderate to excellent activity against seven types of plant-pathogenic fungi. researchgate.netmdpi.com

The proposed mechanism of action for many of these pyrazole carboxamide derivatives involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (enzyme complex II). researchgate.netmdpi.com Molecular docking studies suggest that these compounds can bind to the active site of SDH, with interactions such as hydrogen bond formation between the carbonyl oxygen of the compound and amino acid residues like TYR58 and TRP173 on the enzyme. researchgate.netmdpi.com An alternative mechanism has been proposed for other derivatives, such as certain 1-substituted-5-trifluoromethyl‐1H‐pyrazole-4-carboxamides. These compounds may exert their antifungal effect by disrupting the fungal cell membrane, leading to the inhibition of mycelial growth. bohrium.com

Non-Clinical Anticancer Activity Research

The pyrazole scaffold is a prominent feature in many compounds investigated for anticancer properties. Research has demonstrated the potential of derivatives of this compound to inhibit the growth of various cancer cell lines through diverse mechanisms.

Antiproliferative Effects on Cancer Cell Lines (e.g., HepG2, HeLa)

Numerous studies have evaluated the cytotoxic effects of pyrazole derivatives against various human cancer cell lines, including the hepatocellular carcinoma line HepG2 and the cervical cancer line HeLa. For instance, certain pyrazole-indole hybrids have shown excellent anticancer activity against HepG2 cells, with IC₅₀ values significantly lower than the standard reference drug, doxorubicin. acs.org One study reported IC₅₀ values of 6.1 µM and 7.9 µM for two different hybrid compounds against HepG2 cells. acs.org

Similarly, other pyrazole derivatives have been shown to inhibit the proliferation of both HepG2 and HeLa cells. mdpi.com Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate, for example, displayed notable inhibition of proliferation on both HepG2 and HeLa cell lines. mdpi.com The antiproliferative effects are often dose-dependent, with higher concentrations of the compounds leading to greater inhibition of cell viability. researchgate.net

Below is a table summarizing the antiproliferative activity of selected pyrazole derivatives against HepG2 and HeLa cell lines from various research studies.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-Indole Hybrid (7a) | HepG2 | 6.1 ± 1.9 | acs.org |

| Pyrazole-Indole Hybrid (7b) | HepG2 | 7.9 ± 1.9 | acs.org |

| 2-amino-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-benzo chromene-3-carbonitrile derivatives | HeLa | Potent Activity | srrjournals.com |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate (11a) | HepG2 | Growth Inhibition: 45.75% | mdpi.com |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate (11a) | HeLa | Growth Inhibition: 61.56% | mdpi.com |

Mechanisms of Cancer Cell Growth Inhibition

The anticancer effects of pyrazole derivatives are attributed to several molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Induction of Apoptosis and ROS Generation: Some pyrazole compounds trigger apoptosis (programmed cell death) in cancer cells. This can be mediated through the generation of reactive oxygen species (ROS). nih.gov Elevated ROS levels can cause oxidative damage to vital cellular components like lipids, proteins, and DNA, ultimately activating the apoptotic pathway. nih.gov Studies on pyrazole-indole hybrids have also pointed to apoptosis induction, with investigations into key proteins like caspase-3, Bcl-2, and Bax confirming their role in the cell death process. acs.org

Cell Cycle Arrest: Pyrazole derivatives have been observed to halt the progression of the cell cycle in cancer cells. For example, some compounds can cause an increase in the sub-G0/G1 phase population of the cell cycle, which is indicative of apoptosis. nih.gov

Enzyme Inhibition: A primary mechanism for many anticancer pyrazoles is the inhibition of specific kinases. Cyclin-dependent kinases (CDKs), particularly CDK2, are frequent targets. acs.orgresearchgate.net By binding to the active site of CDK2, these compounds can block its activity, thereby preventing cell cycle progression. acs.org Other targeted enzymes include Aurora kinase A and glycogen (B147801) synthase kinase 3 (GSK3), which are also involved in cell division and signaling pathways crucial for tumor growth. mdpi.com

Tubulin Polymerization Inhibition: Certain pyrazole derivatives have been identified as tubulin polymerization inhibitors. nih.gov They interfere with the formation of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell structure. By disrupting microtubule dynamics, these compounds can effectively halt mitosis and lead to cancer cell death. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of pyrazole derivatives. By systematically modifying the chemical structure of the pyrazole core and its substituents, researchers can identify key features that enhance their antifungal and anticancer activities.

For antifungal activity , SAR studies on pyrazole carboxamides have revealed several important trends. The nature of the substituent on the pyrazole ring is critical. For instance, replacing a methyl group at the C-3 position with a trifluoromethyl group was found to significantly weaken antifungal activity. nih.gov Conversely, the presence of a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been identified as a highly effective acyl moiety in many successful commercial fungicides. mdpi.com Furthermore, SAR analysis has shown that having a phenyl group at the 1-position of the pyrazole ring is important for antifungal action. bohrium.com The type of amine moiety attached to the carboxamide is also influential; compounds featuring an indazole group demonstrated higher antifungal activity compared to those with nitrogen-containing aliphatic rings or open-chain tertiary amines. mdpi.com

In the context of anticancer activity , SAR studies have highlighted the importance of substitutions on the phenyl rings attached to the pyrazole core. The introduction of specific halogen atoms, such as chlorine or fluorine, at the 4-position of a phenyl ring attached to the 4-aminopyrazole position can maximize antiproliferative activity against cell lines like MCF-7. researchgate.net The N-substitution on the pyrazole ring itself also impacts activity. For instance, introducing lipophilic groups like methyl or phenyl moieties directly onto the pyrazole nitrogen resulted in a decrease in the inhibitory activity of certain pyrazole-based enzyme inhibitors. nih.gov These studies provide a rational basis for the design of new, more potent pyrazole-based therapeutic agents.

Medicinal Chemistry and Drug Discovery Research Applications of 1 Methyl 4 Phenyl 1h Pyrazol 3 Amine

Role as a Privileged Scaffold or Pharmacophore in Drug Design

The pyrazole (B372694) ring system is a cornerstone in modern drug design, frequently identified as a privileged scaffold due to its ability to interact with a wide array of biological targets. nih.govresearchgate.net This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a key feature in numerous approved drugs with applications ranging from treating cancers to erectile dysfunction. tandfonline.com The structural and electronic properties of the pyrazole core, including its aromaticity and capacity for hydrogen bonding, allow for versatile interactions with enzyme active sites and receptors. nih.gov

The specific substitution pattern of 1-methyl-4-phenyl-1H-pyrazol-3-amine endows it with distinct pharmacophoric features. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. In this molecule:

The 3-amino group can act as a crucial hydrogen bond donor, a common interaction motif in protein-ligand binding. nih.gov

The 4-phenyl group provides a hydrophobic region that can engage in van der Waals or π-π stacking interactions with aromatic amino acid residues in a target protein.

The 1-methyl group can influence the molecule's orientation within a binding pocket and can also impact its metabolic stability and solubility.

This combination of features makes the 3-amino-4-phenyl-pyrazole core a valuable template for designing inhibitors for various enzyme families, particularly protein kinases, which are critical targets in oncology. nih.gov The pyrazole scaffold is a key component of several FDA-approved kinase inhibitors, including Ruxolitinib and Baricitinib, underscoring its importance in this therapeutic area. nih.govnih.gov

Design and Synthesis of Novel Pyrazole-Based Derivatives

The synthesis of novel derivatives from a core scaffold like this compound is a fundamental activity in medicinal chemistry. The primary amine at the 3-position is a particularly useful chemical handle for elaboration, allowing for the creation of libraries of new compounds through reactions like acylation, alkylation, and the formation of ureas, thioureas, or sulfonamides. nih.gov These modifications are intended to explore the structure-activity relationship (SAR), optimizing the compound's potency, selectivity, and pharmacokinetic properties.

General synthetic strategies for creating the pyrazole core itself often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov For instance, substituted pyrazoles can be synthesized via a cyclocondensation reaction between an appropriately substituted hydrazine and a carbonyl compound. nih.govnih.gov

In a specific example of derivative synthesis, researchers designed and synthesized a series of 1H-pyrazole-3-carboxamide derivatives. mdpi.comsemanticscholar.org While not starting from the exact title compound, the study illustrates the principles of modifying a pyrazole core to enhance biological activity. By making systematic changes to different parts of the molecule, they were able to significantly improve potency against target kinases like Fms-like tyrosine kinase 3 (FLT3). mdpi.comsemanticscholar.org Another study reported the design of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new RET kinase inhibitors, demonstrating how the 3-amino group can be incorporated into a larger, more complex structure to target a specific enzyme. nih.gov

Lead Optimization and Scaffold Hopping Strategies

Once an initial "hit" or "lead" compound is identified, lead optimization is the process of refining its structure to improve its drug-like properties. For a pyrazole-based lead, this could involve modifying the substituents on the phenyl ring or the pyrazole core to enhance target affinity, reduce off-target effects, or improve metabolic stability. researchgate.netnih.gov For example, introducing fluorine atoms to an aromatic ring is a common strategy to block metabolic oxidation. nih.gov Structure- and property-based design approaches are used to guide these modifications. nih.gov

Development of Pharmaceutical Intermediates and Building Blocks

Compounds like this compound are valuable as pharmaceutical intermediates or building blocks. chemimpex.com They represent a pre-formed, functionalized core structure that can be readily incorporated into a more complex target molecule through a few synthetic steps. atlantis-press.com This approach is more efficient than building the final drug molecule from simple, linear starting materials.

The presence of the reactive amino group and the phenyl ring allows for diverse coupling chemistries. For example, the amino group can be used in amide bond formation or palladium-catalyzed cross-coupling reactions to link the pyrazole core to other parts of a target drug molecule. The phenyl ring can also be further functionalized if necessary. The use of such pyrazole intermediates is critical in the synthesis of various biologically active molecules, not only for pharmaceuticals but also in the agrochemical sector for creating herbicides and pesticides. chemimpex.com

Rational Design of Therapeutics Targeting Specific Biological Pathways

Rational drug design involves creating molecules that are specifically tailored to interact with a known biological target, such as a particular enzyme or receptor. The 3-aminopyrazole (B16455) scaffold is frequently employed in the rational design of protein kinase inhibitors. nih.gov Kinases are a major class of drug targets, particularly in cancer, and their ATP binding sites are well-characterized. nih.gov

The design strategy often involves using the pyrazole scaffold as a "hinge-binder," where the nitrogen atoms of the pyrazole ring form hydrogen bonds with the backbone of the "hinge region" of the kinase, a critical interaction for many inhibitors. The substituents at other positions are then designed to occupy specific pockets within the ATP binding site to confer potency and selectivity.

For example, a series of 1H-pyrazole-3-carboxamide derivatives were designed as potent inhibitors of FLT3, a kinase implicated in acute myeloid leukemia (AML). mdpi.comsemanticscholar.org The design process started from a known inhibitor and systematically modified its structure, using the pyrazole core as the central anchoring element. This rational, structure-based approach led to the discovery of compounds with nanomolar potency against the target kinase and its clinically relevant mutants. mdpi.comsemanticscholar.org Similarly, pyrazole-based compounds have been rationally designed to target other kinases, such as RET kinase, where the specific arrangement of substituents on the pyrazole core was crucial for overcoming drug resistance mutations. nih.gov

The table below summarizes examples of rationally designed pyrazole-based kinase inhibitors, highlighting the targeted kinase and the role of the pyrazole scaffold.

| Compound Class | Target Kinase(s) | Role of Pyrazole Scaffold |

| 1H-Pyrazole-3-carboxamides | FLT3, CDK2/4 | Serves as a central core structure, with the carboxamide and other substituents positioned to interact with specific pockets in the kinase active site, leading to potent inhibition. mdpi.comsemanticscholar.org |

| 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamides | RET | Forms the core of inhibitors designed to suppress wild-type RET and clinically relevant mutants by optimizing interactions within the ATP binding pocket. nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | KDM5 | Acts as the foundational scaffold in a lead optimization effort to generate potent, selective, and orally bioavailable inhibitors for epigenetic targets. nih.gov |

| N-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | (Anticancer) | The trisubstituted pyrazole core is central to the cytotoxic potential against various cancer cell lines. nih.gov |

Future Research Directions and Translational Perspectives

Emerging Synthetic Strategies for Complex Pyrazole (B372694) Architectures

The synthesis of pyrazole derivatives has evolved significantly from classical condensation reactions. irjmets.com Modern synthetic methodologies now offer more efficient and diverse routes to complex pyrazole architectures, which could be applied to the synthesis and functionalization of 1-methyl-4-phenyl-1H-pyrazol-3-amine.

One of the most prominent emerging strategies is the use of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. mdpi.com For instance, a four-component reaction involving a hydrazine (B178648), a β-ketoester, an aldehyde, and a nitrile has been successfully employed to construct highly substituted pyrazole rings. researchgate.net Adapting such a strategy could allow for the efficient, one-pot synthesis of analogs of this compound with various substituents, facilitating the rapid generation of a library of compounds for screening.

Another area of intense research is the development of green synthetic methodologies . These approaches aim to reduce the environmental impact of chemical synthesis by using safer solvents (like water or ionic liquids), employing catalytic systems, and utilizing energy-efficient techniques such as microwave and ultrasound irradiation. nih.govnih.gov The application of these green principles to the synthesis of this compound could lead to more sustainable and cost-effective production processes.

Furthermore, C-H activation and functionalization represent a powerful tool for the late-stage modification of the pyrazole core. This strategy allows for the direct introduction of functional groups onto the pyrazole ring or its substituents, bypassing the need for pre-functionalized starting materials. researchgate.net This would be particularly useful for creating derivatives of this compound with tailored properties.

| Synthetic Strategy | Description | Potential Advantage for this compound |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. | Rapid generation of a diverse library of analogs for structure-activity relationship studies. |

| Green Chemistry Approaches | Use of eco-friendly solvents, catalysts, and energy sources. | More sustainable and economical synthesis protocols. |

| C-H Activation/Functionalization | Direct introduction of functional groups onto the molecular scaffold. | Efficient late-stage diversification of the parent compound to fine-tune its properties. |

Novel Applications Beyond Traditional Medicinal Chemistry

While the pyrazole scaffold is a well-established pharmacophore in drug discovery, its applications are expanding into other scientific domains. nih.govmdpi.com The unique electronic and structural features of pyrazoles make them attractive candidates for a variety of novel applications beyond traditional medicinal chemistry.